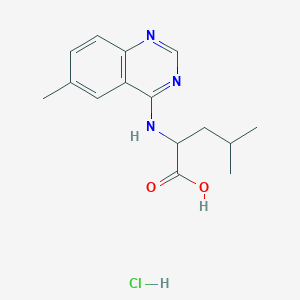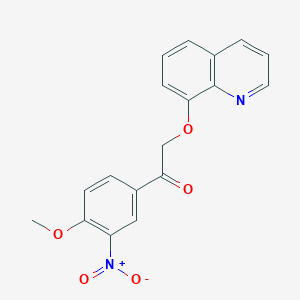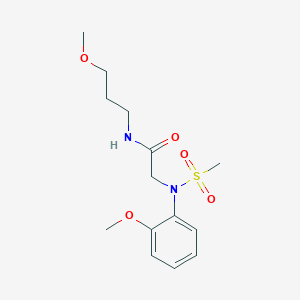
N-(6-methyl-4-quinazolinyl)leucine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-4-quinazolinyl)leucine hydrochloride, also known as ML7, is a small molecule inhibitor of myosin light chain kinase (MLCK). It is commonly used in scientific research to study the role of MLCK in various cellular processes.
作用機序
N-(6-methyl-4-quinazolinyl)leucine hydrochloride inhibits MLCK activity by binding to the ATP-binding site on the kinase domain, thereby preventing ATP from binding and inhibiting the phosphorylation of myosin light chain. This leads to a decrease in actomyosin contractility and subsequent inhibition of cellular processes that require actomyosin contractility, such as cell migration and cytokinesis.
Biochemical and Physiological Effects:
N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, cytokinesis, and smooth muscle contraction. It has also been shown to induce apoptosis in cancer cells, possibly through its effects on cytoskeletal dynamics. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to modulate the activity of ion channels and transporters, including the Na+/H+ exchanger and the Na+/K+ ATPase.
実験室実験の利点と制限
One advantage of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride in lab experiments is its specificity for MLCK, which allows for the selective inhibition of actomyosin contractility without affecting other cellular processes. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has a relatively low molecular weight and can be easily synthesized or purchased from commercial sources. However, one limitation of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride is its potential off-target effects on other kinases or ATP-binding proteins. Additionally, the effects of N-(6-methyl-4-quinazolinyl)leucine hydrochloride on cellular processes may vary depending on the cell type or experimental conditions.
将来の方向性
There are several future directions for research involving N-(6-methyl-4-quinazolinyl)leucine hydrochloride, including the development of more potent and selective inhibitors of MLCK, the characterization of MLCK isoforms and their role in cellular processes, and the identification of downstream effectors of MLCK signaling. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride may have potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disease, and further research is needed to explore these possibilities.
合成法
N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be synthesized using a variety of methods, including the reaction of 6-methylquinazoline-4-carboxylic acid with leucine methyl ester hydrochloride in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods involve the use of N-methylmorpholine (NMM) or triethylamine (TEA) as catalysts. The purity of N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be improved through recrystallization or chromatography.
科学的研究の応用
N-(6-methyl-4-quinazolinyl)leucine hydrochloride is primarily used as a tool compound in scientific research to study the role of MLCK in various cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. It has been shown to inhibit MLCK activity in a dose-dependent manner, leading to decreased phosphorylation of myosin light chain and subsequent inhibition of actomyosin contractility. N-(6-methyl-4-quinazolinyl)leucine hydrochloride has also been used to study the role of MLCK in cell division, as well as the regulation of cytoskeletal dynamics.
特性
IUPAC Name |
4-methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-9(2)6-13(15(19)20)18-14-11-7-10(3)4-5-12(11)16-8-17-14;/h4-5,7-9,13H,6H2,1-3H3,(H,19,20)(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUFENHOZCKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CC(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)